1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene
Overview
Description
1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene is an organic compound characterized by the presence of multiple bromine atoms and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene typically involves the bromination of precursor compounds. One common method is the bromination of 3-(2,4-dibromophenoxy)-2-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents such as benzene or toluene.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield phenolic derivatives, while oxidation can produce aldehydes or carboxylic acids.
Scientific Research Applications
1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromophenol: A compound with two bromine atoms and a hydroxyl group attached to a benzene ring.
3,5-Dibromophenol: Another dibromophenol isomer with bromine atoms at different positions.
1,3-Dibromo-2-methoxybenzene: A compound with a similar structure but different bromine atom positions.
Uniqueness
1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene is unique due to the presence of both dibromophenoxy and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
1,5-dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br4O2/c1-18-13-10(17)5-8(15)6-12(13)19-11-3-2-7(14)4-9(11)16/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNCBGPDUILJTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)OC2=C(C=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579121 | |
Record name | 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96920-28-4 | |
Record name | 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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